molecular formula C16H17NO3 B4765226 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide

Cat. No. B4765226
M. Wt: 271.31 g/mol
InChI Key: XQGYUEPHTHZUMZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide, also known as MMMP, is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder that is used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide is known to inhibit the activity of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide has anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide in scientific research studies include its low toxicity, high purity, and ease of synthesis. However, its limited solubility in aqueous solutions and its potential for non-specific binding to proteins can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide, including:
1. Further investigation of its mechanism of action and its effects on various cellular pathways.
2. Development of new synthetic methods for 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide that improve its solubility and reduce non-specific binding.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of its potential as a diagnostic tool for detecting certain types of cancer.
5. Development of new analogs of 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide with improved potency and selectivity for specific cellular targets.
In conclusion, 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide is a promising chemical compound that has been studied extensively for its potential as a therapeutic agent and diagnostic tool in various diseases. Further research is needed to fully understand its mechanism of action and its potential applications in the field of medicine.

Scientific Research Applications

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide has been used in various scientific research studies to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential as a diagnostic tool for detecting certain types of cancer.

properties

IUPAC Name

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-10-12(8-9-14(11)19-2)16(18)17-13-6-4-5-7-15(13)20-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYUEPHTHZUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.